3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methylpiperidine with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as kinases and phosphodiesterases, which are targets for cancer and cardiovascular diseases.
Biology: The compound is used in biological assays to study cell signaling pathways and enzyme activities.
Industry: It has applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a pyrimidine core and are known for their anticancer properties.
Uniqueness
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C10H14N6O2 |
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Molecular Weight |
250.26 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H14N6O2/c1-15-4-2-6(3-5-15)16-8-7(13-14-16)9(17)12-10(18)11-8/h6H,2-5H2,1H3,(H2,11,12,17,18) |
InChI Key |
QXXCTZRCDGZKRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(C(=O)NC(=O)N3)N=N2 |
Origin of Product |
United States |
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